molecular formula C17H15FN2O3S B14932467 6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14932467
M. Wt: 346.4 g/mol
InChI Key: LLRZMGIWYNSYSC-UHFFFAOYSA-N
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Description

6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a thiazole ring, fluorophenyl group, and cyclohexene carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

6-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H15FN2O3S/c18-11-7-5-10(6-8-11)14-9-24-17(19-14)20-15(21)12-3-1-2-4-13(12)16(22)23/h1-2,5-9,12-13H,3-4H2,(H,22,23)(H,19,20,21)

InChI Key

LLRZMGIWYNSYSC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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